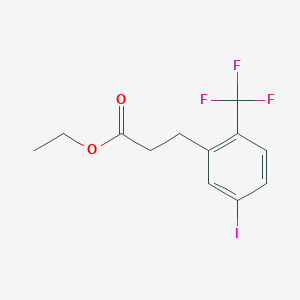
Ethyl 3-(5'-iodo-2'-(trifluoromethyl)phenyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate is an organic compound with the molecular formula C12H12F3IO2 It is characterized by the presence of an ethyl ester group, an iodo substituent, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(2’-trifluoromethyl)phenylpropionic acid and iodine.
Esterification: The carboxylic acid group of 3-(2’-trifluoromethyl)phenylpropionic acid is esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Iodination: The ethyl ester is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodo substituent at the 5’ position of the phenyl ring.
Industrial Production Methods
Industrial production of Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate can undergo various chemical reactions, including:
Substitution Reactions: The iodo substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The iodo substituent can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Substitution: Formation of substituted phenylpropionate derivatives.
Oxidation: Formation of 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionic acid.
Reduction: Formation of 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propanol.
Coupling: Formation of biaryl or diarylpropionate derivatives.
Scientific Research Applications
Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate is primarily influenced by its functional groups:
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, potentially improving the compound’s bioavailability and efficacy.
Iodo Substituent: Facilitates the formation of reactive intermediates in substitution and coupling reactions, enabling the synthesis of diverse derivatives.
Ethyl Ester Group: Provides a site for hydrolysis, leading to the formation of the corresponding carboxylic acid, which may exhibit different biological activities.
Comparison with Similar Compounds
Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate can be compared with other similar compounds, such as:
Ethyl 3-(2’-trifluoromethyl)phenylpropionate: Lacks the iodo substituent, resulting in different reactivity and applications.
Ethyl 3-(5’-bromo-2’-(trifluoromethyl)phenyl)propionate: Contains a bromo substituent instead of iodo, leading to variations in reactivity and coupling efficiency.
Ethyl 3-(5’-chloro-2’-(trifluoromethyl)phenyl)propionate: Contains a chloro substituent, which may exhibit different biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H12F3IO2 |
|---|---|
Molecular Weight |
372.12 g/mol |
IUPAC Name |
ethyl 3-[5-iodo-2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H12F3IO2/c1-2-18-11(17)6-3-8-7-9(16)4-5-10(8)12(13,14)15/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
KWNHIOQTIQXANY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















